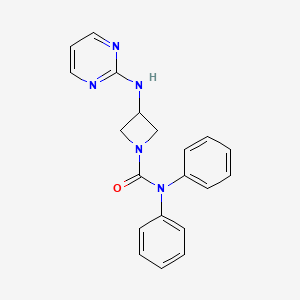

N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

Description

N,N-Diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a structurally complex azetidine derivative featuring a pyrimidinylamino substituent at the 3-position and N,N-diphenyl carboxamide at the 1-position. The compound’s synthetic pathway likely involves palladium-catalyzed C–H activation and click chemistry, as inferred from analogous azetidine derivatives (see Section 3) .

Properties

IUPAC Name |

N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c26-20(24-14-16(15-24)23-19-21-12-7-13-22-19)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXRIXRKZVBRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with pyrimidine-2-ylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with azetidine-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant inhibition of tumor growth in xenograft models, with a notable reduction in tumor volume compared to control groups . The underlying mechanism was linked to the modulation of signaling pathways associated with cell proliferation.

Neurological Applications

The compound has also been investigated for its potential neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A study conducted on animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .

Immunomodulatory Effects

This compound has been explored for its immunomodulatory properties, particularly in modulating immune responses in autoimmune diseases.

Case Study: Modulation of Immune Response

In vitro studies indicated that the compound could enhance the activity of T-cells and macrophages, promoting an adaptive immune response while suppressing excessive inflammation . This dual action highlights its potential as a therapeutic agent in autoimmune disorders.

Data Summary Table

Mechanism of Action

The mechanism of action of N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Graph-Based vs. Bit-Vector Comparison Methods

Structural similarity analysis requires robust methodologies. Graph-based approaches, which treat molecules as node-edge graphs, are more biochemically meaningful than bit-vector methods (e.g., fingerprinting), as they preserve spatial and functional group relationships . For example, substituting pyrimidine with triazole (as in N-[2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide) alters hydrogen-bonding capacity and steric bulk, significantly impacting interaction profiles .

Key Structural Differences in Azetidine Derivatives

| Compound Name | Core Structure | Substituent at 3-Position | Substituent at 1-Position |

|---|---|---|---|

| Target Compound | Azetidine | Pyrimidin-2-ylamino | N,N-Diphenyl carboxamide |

| Compound 1 (Molecules 2014) | Azetidine | Undisclosed | Undisclosed |

| Compound 7 (Molecules 2014) | Azetidine | Undisclosed | Undisclosed |

| Compound 19 (Dottorato, 2014) | Azetidine | 1-Benzyl-1H-1,2,3-triazol-4-yl | N-(2-methylbut-3-yn-2-yl) |

Notes:

- The target compound’s pyrimidine group enables π-π stacking and hydrogen bonding, unlike the triazole in Compound 19, which favors click chemistry-derived applications .

- NMR data () reveals that substituent changes in Regions A (positions 39–44) and B (29–36) alter chemical shifts (δ) while preserving core azetidine environments .

Target Compound vs. Compound 19

Physicochemical and Spectroscopic Properties

NMR Chemical Shift Comparison (Regions A and B)

Data from Molecules (2014) highlights substituent-induced shifts in azetidine derivatives :

| Compound | Region A (δ, ppm) | Region B (δ, ppm) |

|---|---|---|

| Rapa | 7.2–7.5 | 3.8–4.1 |

| Compound 1 | 7.6–7.9 | 3.9–4.3 |

| Compound 7 | 7.4–7.7 | 4.0–4.4 |

Analysis :

- The target compound’s pyrimidine group would likely induce upfield/downfield shifts in Region A (aromatic protons) and Region B (azetidine ring protons), analogous to Compounds 1 and 7 .

- Consistent shifts in Regions A/B across analogs suggest substituent placement without disrupting the azetidine core.

Biological Activity

N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a synthetic organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Intermediate : Diphenylamine reacts with pyrimidine-2-ylamine.

- Final Product Formation : The intermediate is then reacted with azetidine-1-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.

Biological Activities

This compound has been investigated for several biological activities:

1. Anticancer Activity

- Recent studies indicate that compounds containing the pyrimidine structure exhibit significant anticancer properties. For instance, derivatives similar to N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

2. Enzyme Inhibition

- The compound has been explored as a potential enzyme inhibitor, particularly in targeting pathways involved in cancer progression. Research has demonstrated its ability to inhibit specific kinases, which are crucial in cancer cell signaling pathways .

3. Antimicrobial Properties

- N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine derivatives have also shown antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Anticancer Studies :

- In vitro studies have shown that N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, compound variants demonstrated IC50 values of 0.09 µM against MCF-7 cells, indicating potent anticancer activity .

- Enzyme Inhibition Mechanism :

-

Antimicrobial Action :

- The antimicrobial efficacy was evaluated through disc diffusion methods, showing significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves membrane integrity disruption, leading to cytoplasmic leakage and bacterial death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide, and how can purity be optimized?

- Methodology : Start with nucleophilic substitution or coupling reactions, as seen in analogous azetidine-carboxamide syntheses . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, solvent polarity, catalyst loading) and track yield/purity trends.

Q. How can researchers characterize the thermal stability and solubility of this compound for formulation studies?

- Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points and phase transitions. For solubility, use shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) .

- Data Interpretation : Correlate thermal stability with functional groups (e.g., pyrimidine ring stability) and solubility with logP values calculated via computational tools like MarvinSketch .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

- Approach : Use molecular docking (AutoDock Vina, Glide) with crystal structures of kinases (e.g., Abl1, EGFR) to model interactions. Validate with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability over time .

- Limitations : Address force field inaccuracies by cross-referencing with experimental IC data from kinase inhibition assays .

Q. How can contradictions in published reactivity data for azetidine-carboxamide derivatives be resolved?

- Root Cause Analysis : Compare reaction conditions (e.g., solvent effects in SN2 vs. SN1 mechanisms) and steric hindrance from diphenyl groups. Use quantum chemical calculations (Gaussian, DFT-B3LYP) to map transition states and identify rate-limiting steps .

- Experimental Validation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents) and characterize intermediates via in-situ IR spectroscopy .

Q. What methodologies are recommended for elucidating the metabolic pathways of this compound in preclinical models?

- In Vitro Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Use isotopic labeling (C/H) to trace biotransformation sites.

- In Silico Tools : Predict Phase I/II metabolism using software like Meteor (Lhasa Ltd.) and validate with cytochrome P450 inhibition assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target receptors?

- Strategy : Synthesize analogs with modifications to the pyrimidine ring (e.g., halogenation) or azetidine substituents. Test against a panel of receptors (e.g., GPCRs, ion channels) using radioligand binding assays.

- Data Integration : Apply multivariate analysis (PCA, PLS) to correlate structural descriptors (Hammett constants, steric parameters) with activity profiles .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., divergent catalytic outcomes), employ the ICReDD framework to integrate computational reaction path searches with high-throughput experimentation .

- Safety Protocols : Follow GHS-compliant handling procedures (e.g., PPE, local exhaust ventilation) as outlined in safety data sheets for structurally related carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.